molecular formula C12H15F2N3O B2511751 N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]prop-2-enamide CAS No. 2411297-53-3

N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]prop-2-enamide

Cat. No.: B2511751
CAS No.: 2411297-53-3
M. Wt: 255.269
InChI Key: VEJQQWZEAZFKSJ-UHFFFAOYSA-N
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Description

N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]prop-2-enamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features a unique structure with a difluoroethyl group and an indazole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of 4,5,6,7-tetrahydroindazole with 2,2-difluoroethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with prop-2-enoyl chloride to yield the final compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The difluoroethyl group enhances the compound’s stability and bioavailability, making it more effective in exerting its biological effects .

Comparison with Similar Compounds

N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]prop-2-enamide can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both indazole and difluoroethyl groups, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O/c1-2-10(18)15-7-12(13,14)11-8-5-3-4-6-9(8)16-17-11/h2H,1,3-7H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJQQWZEAZFKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(C1=NNC2=C1CCCC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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